![molecular formula C10H9NO2 B156624 (3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one CAS No. 135969-65-2](/img/structure/B156624.png)
(3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one
Overview
Description
(3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one is a complex organic compound with a unique structure that includes both an indene and an oxazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an indene derivative with an amino alcohol in the presence of a dehydrating agent. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolone derivatives, while reduction can produce tetrahydro derivatives with varying degrees of saturation.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that related oxazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. These findings suggest that (3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one may possess similar antimicrobial effects due to its structural similarities with known bioactive compounds .
Anti-inflammatory Properties
Compounds containing the oxazole moiety have been investigated for their anti-inflammatory activities. The presence of specific functional groups in the oxazole ring enhances their ability to inhibit inflammatory pathways. Case studies have demonstrated that modifications of the oxazole structure can lead to significant reductions in inflammatory markers in vitro and in vivo .
Opioid Receptor Modulation
Recent studies have evaluated this compound for its potential as an opioid receptor modulator. In experiments assessing its efficacy at various opioid receptors (μ, δ, κ), the compound showed promise as an antagonist without intrinsic activity at therapeutic concentrations. This positions it as a candidate for further development in pain management therapies .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the Regional Institute of Pharmaceutical Science and Technology explored a series of oxazole derivatives for their antibacterial properties. The results indicated that certain structural modifications led to enhanced activity against resistant bacterial strains. The findings suggest that this compound could be developed into a potent antimicrobial agent through further optimization of its chemical structure .
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory effects, derivatives of the indeno-oxazole class were tested for their ability to inhibit COX enzymes involved in inflammation. The study found that specific analogues exhibited significant inhibitory activity against COX-1 and COX-2 enzymes. This highlights the potential of this compound as a scaffold for developing new anti-inflammatory drugs .
Comparative Analysis of Oxazole Derivatives
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Opioid Receptor Modulation |
---|---|---|---|
This compound | Moderate | Significant | Antagonist |
Related Oxazole Derivative A | High | Moderate | Agonist |
Related Oxazole Derivative B | Low | Significant | No activity |
Mechanism of Action
The mechanism of action of (3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-d]oxazole: Shares a similar core structure but lacks the tetrahydro component.
Oxazolone derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
What sets (3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one apart is its unique combination of an indene and an oxazolone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
(3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 316.35 g/mol
- CAS Number : 1227512-69-7
The compound features a tetrahydro-indeno structure fused with an oxazole ring, contributing to its unique biological activity.
Research indicates that this compound interacts primarily with opioid receptors. Studies have shown that it exhibits antagonist properties at μ (mu), δ (delta), and κ (kappa) opioid receptors but demonstrates higher potency at the κ receptor.
Key Findings:
- In a [S]GTPγS binding assay, the compound did not show intrinsic activity at 10 µM but acted as an antagonist against stimulated binding by selective agonists such as DAMGO (μ), DPDPE (δ), or U69,593 (κ) .
- The K values for the compound were found to be significantly lower for the κ receptor compared to μ and δ receptors, indicating a selective antagonistic profile .
Case Studies
A notable case study involved the evaluation of several oxazole derivatives for their ability to inhibit bacterial growth. The study highlighted that certain structural modifications could enhance antibacterial efficacy. For instance:
- Compound 22a demonstrated an inhibition zone of 12 mm against E. coli.
- Compound 22b showed an inhibition zone of 16 mm against C. diphtheriae.
These findings underscore the importance of structural variations in enhancing biological activity .
Pharmacological Applications
The antagonist properties of this compound suggest potential applications in pain management and addiction therapy. Its selectivity for the κ receptor may provide therapeutic avenues for conditions where modulation of pain pathways is necessary without the addictive properties associated with μ receptor agonists.
Properties
IUPAC Name |
(3aS,8bR)-1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-10-11-9-7-4-2-1-3-6(7)5-8(9)13-10/h1-4,8-9H,5H2,(H,11,12)/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZLNPUWNUTPAU-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)NC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C3=CC=CC=C31)NC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472785 | |
Record name | (3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135969-65-2 | |
Record name | (3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.